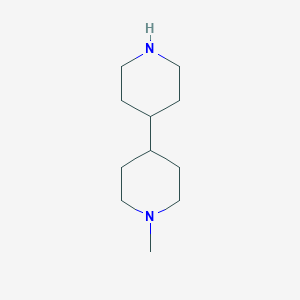

1-Methyl-4,4'-bipiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWJATKQEKITFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428369 | |

| Record name | 1-methyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122373-80-2 | |

| Record name | 1-methyl-4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-4,4'-bipiperidine, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. This document details potential synthetic pathways, key experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound is a diamine featuring two piperidine rings linked at their 4-positions, with one of the nitrogen atoms bearing a methyl group. Its structural motif is of interest in the design of novel therapeutic agents and functional materials. The synthesis of this compound and its derivatives is crucial for exploring their structure-activity relationships and potential applications. This guide outlines the primary synthetic strategies for obtaining this compound, focusing on precursor synthesis and subsequent coupling and methylation reactions.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The two primary retrosynthetic disconnections suggest either the formation of the C4-C4' bond between two pre-functionalized piperidine rings or the construction of the bipiperidine core followed by N-methylation.

A plausible and commonly employed strategy involves the following key steps:

-

Synthesis of a suitable 4-substituted piperidine precursor: This typically involves the preparation of either 1-methyl-4-piperidone or a 4-halo-1-methylpiperidine.

-

Coupling of the piperidine rings: This can be achieved through either reductive coupling of the ketone or a metal-catalyzed homocoupling of the halo-substituted precursor.

-

N-methylation (if starting from an unmethylated precursor): If the bipiperidine core is synthesized first, a final N-methylation step is required.

The following sections will detail the experimental procedures for these key transformations.

Experimental Protocols

Synthesis of Precursor: 1-Methyl-4-piperidone

1-Methyl-4-piperidone is a key intermediate that can be synthesized through various methods. One common approach is the Dieckmann condensation of a diester derived from methylamine and ethyl acrylate, followed by hydrolysis and decarboxylation.[1]

Protocol:

-

Double Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate to form the corresponding diester.

-

Dieckmann Cyclization: The diester undergoes an intramolecular Claisen condensation in the presence of a base (e.g., sodium ethoxide) to form a β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and subsequently decarboxylated under acidic conditions to yield 1-methyl-4-piperidone.[1]

Pathway 1: Reductive Coupling of 1-Methyl-4-piperidone

The direct dimerization of 1-methyl-4-piperidone to form the corresponding pinacol, followed by reduction, is a potential route to this compound. Electrochemical methods or the use of reducing agents like sodium amalgam can facilitate this reductive coupling.

Conceptual Experimental Workflow:

Figure 1: Conceptual workflow for the reductive coupling of 1-methyl-4-piperidone.

Pathway 2: Homocoupling of 4-Halo-1-methylpiperidine

A more controlled approach involves the synthesis of a 4-halo-1-methylpiperidine, followed by a metal-catalyzed homocoupling reaction. Nickel-catalyzed reductive coupling reactions have been successfully employed for the synthesis of bipyridines and could be adapted for this purpose.

Conceptual Experimental Workflow:

Figure 2: Conceptual workflow for the homocoupling of 4-halo-1-methylpiperidine.

Protocol for Precursor Synthesis (4-Bromo-1-methylpiperidine):

-

Starting Material: 1-Methyl-4-piperidinol.

-

Reaction: The alcohol is treated with a brominating agent, such as hydrobromic acid, to yield 4-bromo-1-methylpiperidine.

Protocol for Homocoupling (Conceptual):

-

Catalyst System: A nickel(II) salt (e.g., NiCl₂) is used as the catalyst precursor.

-

Reducing Agent: A stoichiometric amount of a reducing agent, such as manganese or zinc powder, is required to generate the active Ni(0) species.

-

Reaction Conditions: The 4-bromo-1-methylpiperidine is reacted in an appropriate solvent (e.g., DMF or DMA) in the presence of the nickel catalyst and reducing agent at an elevated temperature.

-

Work-up and Purification: The reaction mixture is worked up to remove the metal salts, and the product is purified by distillation or chromatography.

Pathway 3: N-Methylation of 4,4'-Bipiperidine

An alternative route involves the initial synthesis of 4,4'-bipiperidine, followed by a selective N-methylation.

Conceptual Experimental Workflow:

Figure 3: Conceptual workflow for the synthesis via N-methylation of 4,4'-bipiperidine.

Protocol for 4,4'-Bipiperidine Synthesis:

-

Starting Material: 4,4'-Bipyridine.

-

Hydrogenation: The aromatic rings of 4,4'-bipyridine are fully saturated via catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure.

Protocol for N-Methylation (Eschweiler-Clarke Reaction):

-

Reagents: 4,4'-Bipiperidine is reacted with an excess of formaldehyde and formic acid.

-

Reaction Conditions: The mixture is heated to drive the reaction to completion. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.

-

Work-up and Purification: The reaction is worked up by basifying the mixture and extracting the product. Purification can be achieved by distillation or crystallization.

Quantitative Data

Due to the limited availability of specific literature on the synthesis of this compound, a comprehensive table of quantitative data from a single source is not possible. However, based on analogous reactions, the following table provides expected ranges for key parameters.

| Parameter | Pathway 1 (Reductive Coupling) | Pathway 2 (Homocoupling) | Pathway 3 (N-Methylation) |

| Precursor Yield | N/A | High (for halogenation) | High (for hydrogenation) |

| Coupling/Methylation Yield | Moderate to Good | Moderate to Good | Good to Excellent |

| Overall Yield | Moderate | Moderate | Good |

| Purity (after purification) | >95% | >98% | >98% |

| Key Reagents | 1-Methyl-4-piperidone, Na/Hg or Electrode | 4-Halo-1-methylpiperidine, Ni catalyst, Reductant | 4,4'-Bipiperidine, HCHO, HCOOH |

| Reaction Temperature | Ambient to Elevated | Elevated | Elevated |

| Reaction Time | Varies | Several hours | Several hours |

Note: These values are estimates based on similar chemical transformations and should be considered as starting points for experimental design.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the choice of route depending on the availability of starting materials, desired scale, and laboratory capabilities. The homocoupling of a 4-halo-1-methylpiperidine and the N-methylation of 4,4'-bipiperidine represent robust and controllable strategies. While direct reductive coupling of 1-methyl-4-piperidone is conceptually simpler, it may require more extensive optimization. This guide provides the foundational knowledge and conceptual frameworks necessary for researchers to successfully synthesize this compound and further explore its chemical and biological properties.

References

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4,4'-bipiperidine (CAS No. 122373-80-2). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its chemical structure, physical properties, spectral information, and safety and handling. Due to the limited availability of experimental data for this specific compound, some information is based on computational predictions and data from structurally similar compounds, which is duly noted. This guide also outlines a plausible synthesis protocol adapted from related literature.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₂₂N₂.[1] It consists of two piperidine rings connected at the 4 and 4' positions, with a methyl group attached to one of the nitrogen atoms.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperidine | PubChem[1] |

| CAS Number | 122373-80-2 | PubChem[1] |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |

| Molecular Weight | 182.31 g/mol | PubChem[1] |

| Monoisotopic Mass | 182.17830 Da | PubChem[1] |

| Boiling Point | Not experimentally determined. | - |

| Melting Point | Not experimentally determined. | - |

| Solubility | Soluble in water. | Inferred from related structures |

| pKa (predicted) | 10.68 ± 0.10 | Inferred from 4,4'-Bipiperidine[2] |

| LogP (predicted) | 1.3 | PubChem[1] |

| Appearance | White to orange to green powder to crystal. | Inferred from 4,4'-Bipiperidine |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | BLD Pharm[3] |

Spectral Information

Table 2: Spectral Data for this compound

| Technique | Details | Source |

| ¹H NMR Spectroscopy | Data has been recorded. | PubChem[1] |

| ¹³C NMR Spectroscopy | Data has been recorded. | PubChem[1] |

| Mass Spectrometry | GC-MS data is available from the NIST Mass Spectrometry Data Center. | PubChem[1] |

| IR Spectroscopy | Vapor phase IR spectrum is available. | PubChem[1] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthesis can be adapted from methods used for similar N-alkylated piperidine derivatives. The following is a proposed experimental protocol.

Synthesis of this compound

This proposed synthesis involves the reductive amination of 4,4'-bipiperidine with formaldehyde.

Materials:

-

4,4'-Bipiperidine

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4,4'-bipiperidine (1 equivalent) in dichloromethane (DCM), add formaldehyde (1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

-

Handling: Use only under a chemical fume hood. Do not breathe mist/vapors/spray. Do not get in eyes, on skin, or on clothing.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Methyl-4,4'-bipiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4,4'-bipiperidine is a saturated heterocyclic compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutics. The conformational landscape of piperidine derivatives is complex, primarily governed by the chair-boat isomerism of the six-membered rings and the axial-equatorial positioning of substituents.

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. In the absence of publicly available experimental crystal structure data for this specific molecule, this guide leverages computational modeling to predict its structural parameters and conformational energetics. Furthermore, it outlines standard experimental protocols for the characterization of such molecules.

Molecular Structure

The molecular structure of this compound is characterized by two piperidine rings connected by a C-C bond at their 4 and 4' positions, with a methyl group attached to one of the nitrogen atoms. The piperidine rings are expected to adopt predominantly chair conformations to minimize steric and torsional strain.

Predicted Structural Parameters

Due to the lack of experimental crystallographic data, the structural parameters of this compound have been predicted using computational chemistry. The following table summarizes the key bond lengths, bond angles, and dihedral angles for the lowest energy conformer, obtained from geometry optimization at the B3LYP/6-31G(d) level of theory.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (piperidine ring) | 1.53 - 1.54 | |

| C-N (piperidine ring) | 1.46 - 1.47 | |

| C-H | 1.09 - 1.10 | |

| N-CH₃ | 1.46 | |

| C4-C4' | 1.54 | |

| **Bond Angles (°) ** | ||

| C-C-C (piperidine ring) | 110.5 - 111.5 | |

| C-N-C (piperidine ring) | 110.0 - 111.0 | |

| C-C-N (piperidine ring) | 110.0 - 111.0 | |

| H-C-H | 107.0 - 108.0 | |

| C-N-CH₃ | 111.5 | |

| Dihedral Angles (°) | ||

| C-C-C-C (piperidine ring) | ± 55 - 60 | |

| C-N-C-C (piperidine ring) | ± 55 - 60 |

Conformational Analysis

The conformational flexibility of this compound arises from several factors:

-

Ring Pucker: Each piperidine ring can, in principle, exist in chair, boat, or twist-boat conformations. The chair conformation is significantly lower in energy.

-

N-Methyl Group Orientation: The methyl group on the nitrogen can occupy either an axial or an equatorial position.

-

Inter-ring Orientation: The two piperidine rings can rotate relative to each other around the C4-C4' bond.

The primary conformational equilibrium of interest is between the equatorial and axial conformers of the N-methyl group. Generally, for N-alkyl piperidines, the equatorial conformer is favored to minimize 1,3-diaxial interactions.

Conformational Isomers and Relative Energies

Computational analysis reveals the existence of several stable conformers. The relative energies of the most significant conformers, calculated at the B3LYP/6-31G(d) level of theory, are presented below. The conformers are defined by the orientation of the N-methyl group (equatorial or axial) and the relative orientation of the second piperidine ring.

| Conformer | N-Methyl Orientation | Second Piperidine Ring Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial-like | 0.00 |

| 2 | Axial | Equatorial-like | 1.85 |

| 3 | Equatorial | Axial-like | 2.10 |

| 4 | Axial | Axial-like | 3.95 |

These results indicate that the conformer with the N-methyl group in the equatorial position and the second piperidine ring also in an equatorial-like orientation is the most stable.

Conformational Interconversion

The different conformers of this compound can interconvert through ring inversion and rotation around the C-N and C-C bonds. The following diagram illustrates the primary interconversion pathway between the most stable equatorial and the higher energy axial N-methyl conformers.

Experimental Protocols

While specific experimental data for this compound is not available, the following section outlines a general protocol for the conformational analysis of piperidine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular dynamics in solution.

NMR Spectroscopic Analysis

Objective: To determine the conformational equilibrium of a substituted piperidine in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) to a concentration of approximately 10-20 mM.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional ¹H and ¹³C NMR spectra at ambient temperature on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the unambiguous assignment of all proton and carbon signals.

-

To study the conformational dynamics, perform variable temperature (VT) NMR experiments. Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to the freezing point of the solvent).

-

-

Data Analysis:

-

Analyze the coupling constants (³JHH) from the ¹H NMR spectra. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons and can be used to distinguish between axial and equatorial substituents.

-

At low temperatures, the rate of conformational interconversion may be slow enough on the NMR timescale to observe separate signals for the different conformers. The integration of these signals can be used to determine the population of each conformer and calculate the Gibbs free energy difference (ΔG°) between them.

-

The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the energy barrier to conformational interconversion (ΔG‡).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental conformational analysis of a piperidine derivative.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound based on computational modeling. The molecule is predicted to exist predominantly in a chair-chair conformation with the N-methyl group in an equatorial position. While experimental data for this specific compound is lacking, the outlined experimental protocols provide a robust framework for its future characterization. A thorough understanding of the three-dimensional properties of this compound is essential for its potential application in drug discovery and development.

Physical and chemical properties of CAS 122373-80-2

An In-Depth Technical Guide on the Physical and Chemical Properties of Diaryl Urea Compounds, with 1-(4-iodophenyl)-3-(4-nitrophenyl)urea as a Representative Example

Disclaimer: The CAS number 122373-80-2 corresponds to 4,4'-bipiperidine. However, the detailed request for a technical guide on a research chemical with specific data presentation and visualization requirements suggests a likely interest in a diaryl urea compound, a class of molecules extensively studied in drug development. This guide will focus on the physical and chemical properties of diaryl ureas, using 1-(4-iodophenyl)-3-(4-nitrophenyl)urea as a primary example due to the availability of relevant data for this class of compounds.

Introduction

Diaryl ureas are a significant class of organic compounds characterized by a central urea moiety flanked by two aryl groups. This structural motif is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] The urea functional group's ability to form strong hydrogen bonds with biological targets, such as enzymes and receptors, allows for the modulation of various cellular signaling pathways.[1][3] Prominent examples of diaryl urea-based drugs include Sorafenib and Regorafenib, which are multi-kinase inhibitors targeting pathways involved in tumor growth and angiogenesis.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of diaryl ureas, with a focus on 1-(4-iodophenyl)-3-(4-nitrophenyl)urea.

Physicochemical Properties

The physicochemical properties of diaryl ureas are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for 1-(4-iodophenyl)-3-(4-nitrophenyl)urea and a related compound for comparison.

Table 1: Physical and Chemical Properties of 1-(2-Iodophenyl)-3-(4-nitrophenyl)urea [6]

| Property | Value |

| Molecular Formula | C₁₃H₁₀IN₃O₃ |

| Molecular Weight | 383.14 g/mol |

| Exact Mass | 382.97669 Da |

| Monoisotopic Mass | 382.97669 Da |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 87 Ų |

| Heavy Atom Count | 20 |

Table 2: Physical and Chemical Properties of (4-Nitrophenyl)urea [7]

| Property | Value |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| Exact Mass | 181.04874109 Da |

| Monoisotopic Mass | 181.04874109 Da |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 101 Ų |

| Heavy Atom Count | 13 |

| Melting Point | 238 °C |

| Solubility | Practically insoluble in cold water; Soluble in boiling water, methanol, ethanol, dimethylformamide. Sparingly soluble in ether, benzene.[8] |

Experimental Protocols

General Synthesis of Diaryl Ureas

The most common method for synthesizing N,N'-disubstituted unsymmetrical diaryl ureas involves the reaction of an aryl isocyanate with an aryl amine.[9][10]

Reaction:

Ar¹-N=C=O + Ar²-NH₂ → Ar¹-NH-C(=O)-NH-Ar²

General Procedure:

To a solution of the appropriate isocyanate (1 equivalent) in a suitable solvent (e.g., toluene, tetrahydrofuran), a solution of the desired amine (1 equivalent) in the same solvent is added.[9][10] The reaction mixture is typically stirred at a controlled temperature (e.g., 40-45°C) for a specified period (e.g., 1 hour).[10] Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then washed with the solvent to remove unreacted starting materials and dried under vacuum.[9][10]

Example Synthesis of 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea: [11]

A solution of 4-nitroaniline (1.38 g, 10 mmol) in dichloromethane (DCM, 100 ml) was added dropwise to a stirred solution of bis(trichloromethyl) carbonate (5.92 g, 20 mmol) in DCM (20 ml) in an ice bath. The mixture was stirred for 2 hours at 0–5°C. This reaction mixture was then added dropwise to a refluxing and stirred solution of 3-fluoroaniline (1.11 g, 10 mmol) in DCM (40 ml). The reaction was allowed to proceed for 2 hours at reflux temperature. The solvent was subsequently removed under reduced pressure. Acetone (100 ml) and water (300 ml) were added to the residue, and the resulting solid was collected, washed with water, to yield the product.[11]

Caption: General synthesis workflow for diaryl ureas.

Characterization Methods

The identity and purity of synthesized diaryl ureas are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure and assess purity.[12]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches of the urea moiety.[10]

-

Elemental Analysis: To determine the elemental composition of the compound.[13]

Biological Activity and Signaling Pathways

Diaryl ureas are a prominent class of type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase domain.[1][2] This mechanism provides a degree of selectivity and has been successfully exploited in the development of anticancer drugs.[1][2] These compounds often target receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[4][14]

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16] The binding of its ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[17][18] This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[16][19] Diaryl urea compounds can inhibit VEGFR-2, thereby blocking these downstream signaling pathways and suppressing angiogenesis.[4][12]

Caption: Inhibition of the VEGFR-2 signaling pathway by diaryl urea compounds.

Conclusion

Diaryl urea compounds, exemplified by 1-(4-iodophenyl)-3-(4-nitrophenyl)urea, are a versatile and pharmacologically significant class of molecules. Their straightforward synthesis and the ability of the diaryl urea scaffold to effectively interact with key biological targets, particularly protein kinases, have established them as a privileged structure in drug discovery. This technical guide has provided an overview of their physical and chemical properties, detailed common experimental protocols for their synthesis and characterization, and highlighted their mechanism of action in inhibiting critical signaling pathways such as the VEGFR-2 cascade. This information serves as a valuable resource for researchers in medicinal chemistry and drug development.

References

- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2-Iodophenyl)-3-(4-nitrophenyl)urea | C13H10IN3O3 | CID 60638908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-Nitrophenyl)urea [drugfuture.com]

- 9. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

An In-Depth Technical Guide to 1-Methyl-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4,4'-bipiperidine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its relevance in biological pathways, specifically as a potential intermediate in the synthesis of Factor Xa inhibitors.

IUPAC Nomenclature and Chemical Properties

The correct IUPAC name for the compound commonly referred to as this compound is 1-methyl-4-(piperidin-4-yl)piperidine . The designation "4,4'-" signifies that the two piperidine rings are connected at their respective fourth positions.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-methyl-4-(piperidin-4-yl)piperidine

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperidine | PubChem |

| CAS Number | 122373-80-2 | PubChem[1], ChemShuttle[2] |

| Molecular Formula | C₁₁H₂₂N₂ | PubChem[1] |

| Molecular Weight | 182.31 g/mol | PubChem[1] |

| Monoisotopic Mass | 182.17830 Da | PubChem[1] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Physical Description | Not publicly available | |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 1-methyl-4-(piperidin-4-yl)piperidine

| Technique | Predicted Data |

| ¹H NMR | Peaks corresponding to the N-methyl group, and the methine and methylene protons of the two piperidine rings are expected. |

| ¹³C NMR | Signals for the N-methyl carbon, and the methine and methylene carbons of the piperidine rings are anticipated. |

| IR Spectroscopy | Characteristic peaks for C-H and C-N stretching and bending vibrations would be observed. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 182.18. |

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-methyl-4-(piperidin-4-yl)piperidine is not publicly available, a plausible synthetic route can be proposed based on established chemical principles. The following protocol describes a potential two-step synthesis starting from 4,4'-bipiperidine.

3.1. Step 1: N-Boc Protection of 4,4'-bipiperidine

This step serves to protect one of the secondary amine groups to allow for selective methylation of the other.

-

Materials: 4,4'-bipiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Magnesium sulfate.

-

Procedure:

-

Dissolve 4,4'-bipiperidine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-Boc-protected 4,4'-bipiperidine by column chromatography.

-

3.2. Step 2: N-Methylation of Boc-4,4'-bipiperidine

This step introduces the methyl group onto the unprotected nitrogen.

-

Materials: Mono-Boc-protected 4,4'-bipiperidine, Formaldehyde (aqueous solution), Sodium triacetoxyborohydride, 1,2-Dichloroethane (DCE).

-

Procedure:

-

Dissolve the mono-Boc-protected 4,4'-bipiperidine in 1,2-dichloroethane.

-

Add an aqueous solution of formaldehyde (1.1 equivalents).

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride in portions.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting Boc-protected this compound can be deprotected using trifluoroacetic acid (TFA) in dichloromethane to yield the final product, 1-methyl-4-(piperidin-4-yl)piperidine.

-

A workflow for this proposed synthesis is depicted in the following diagram.

Biological Context: Role as a Factor Xa Inhibitor Intermediate

This compound is referenced in patent literature as a key intermediate in the synthesis of novel Factor Xa (FXa) inhibitors. FXa is a serine protease that plays a crucial role in the blood coagulation cascade. Inhibition of FXa is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases.

The signaling pathway of Factor Xa involves the activation of Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-2. This activation triggers downstream signaling cascades that can lead to cellular responses such as inflammation and cell proliferation. The diagram below illustrates the general mechanism of Factor Xa signaling.

Conclusion

1-Methyl-4-(piperidin-4-yl)piperidine is a valuable building block in the development of therapeutic agents, particularly Factor Xa inhibitors. While comprehensive experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its biological relevance. Further research and publication of experimental data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Methyl-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4,4'-bipiperidine is a saturated heterocyclic compound that has garnered interest as a versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure and the presence of two nitrogen atoms offer multiple points for chemical modification, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing the key chemical transformations and experimental protocols. The synthesis is primarily a two-step process involving the formation of the 4,4'-bipiperidine core followed by N-methylation. This document consolidates quantitative data from analogous reactions to provide a comparative analysis of the synthetic methodologies.

Introduction

The 4,4'-bipiperidine structural motif is a key component in a variety of biologically active molecules. The introduction of a methyl group on one of the nitrogen atoms, to form this compound, modulates its physicochemical properties, such as basicity and lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profiles. While a definitive seminal publication detailing the initial discovery and synthesis of this compound is not readily identifiable in a singular source, its preparation follows established and well-documented synthetic routes for similar N-alkylated piperidine derivatives, with its development being an extension of the broader exploration of piperidine and bipyridine chemistry that began in the early 20th century.

Historical Synthesis of the 4,4'-Bipiperidine Core

The foundational step in the synthesis of this compound is the preparation of the 4,4'-bipiperidine core. The most historically significant and widely employed method for this transformation is the catalytic hydrogenation of 4,4'-bipyridine.

Catalytic Hydrogenation of 4,4'-Bipyridine

The reduction of the aromatic pyridine rings in 4,4'-bipyridine to their corresponding saturated piperidine rings is typically achieved through catalytic hydrogenation under pressure. Various catalysts have been employed for this purpose, with platinum and nickel-based catalysts being the most common.

One of the earliest and most effective catalysts used for the hydrogenation of pyridine derivatives is Adams' catalyst (PtO₂).[1] The hydrogenation is generally carried out in a protic solvent, such as glacial acetic acid, which can enhance the activity of the catalyst.[1]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ [1]

-

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reaction vessel.

-

A catalytic amount of Platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.

-

The vessel is sealed and pressurized with hydrogen gas (H₂) to 50-70 bar.

-

The reaction mixture is stirred at room temperature for 6-10 hours.

-

Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The product is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude piperidine derivative.

-

Purification is performed by column chromatography on silica gel.

Table 1: Representative Data for the Catalytic Hydrogenation of Pyridine Derivatives

| Precursor | Catalyst | Solvent | Pressure (bar) | Temperature | Time (h) | Yield (%) | Reference |

| Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 | Room Temp. | 6-10 | Not specified | [1] |

| 4-Phenylpyridine | Pd/C | Not specified | Not specified | Not specified | Not specified | 81 | Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable - RWTH Publications (2017) |

N-Methylation of the 4,4'-Bipiperidine Core

Once the 4,4'-bipiperidine core is synthesized, the final step is the introduction of a methyl group onto one of the nitrogen atoms. Several methods are available for the N-methylation of secondary amines, with two of the most historically relevant being direct alkylation with a methylating agent and reductive amination.

Direct Alkylation with Methyl Iodide

A straightforward method for the N-methylation of secondary amines is the reaction with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. The base is required to neutralize the hydroiodic acid (HI) formed during the reaction.

Experimental Protocol: N-Methylation of a Secondary Amine using Methyl Iodide

-

The secondary amine is dissolved in a suitable aprotic solvent, such as acetone or dimethylformamide (DMF).

-

A slight excess of a base, typically potassium carbonate (K₂CO₃), is added to the solution.

-

Methyl iodide (1.1 to 1.5 equivalents) is added, and the reaction mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solid inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by an appropriate method, such as distillation or column chromatography.

Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines that avoids the formation of quaternary ammonium salts.[2][3] The reaction utilizes an excess of formic acid and formaldehyde.[2][3]

Experimental Protocol: Eschweiler-Clarke Methylation of a Secondary Amine [4]

-

To the secondary amine (0.2 mmol, 1.0 eq), formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq) are added.

-

The mixture is heated at 80 °C for 18 hours.

-

After cooling to room temperature, water and 1M HCl are added, and the mixture is extracted with dichloromethane (DCM).

-

The aqueous phase is basified to pH 11 and extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the tertiary amine.

Table 2: Comparison of N-Methylation Methods for Amines

| Method | Methylating Agent | Reducing Agent | Key Features | Potential Drawbacks |

| Direct Alkylation | Methyl Iodide | N/A | Simple procedure, readily available reagents. | Risk of over-alkylation to form quaternary ammonium salts. Methyl iodide is toxic. |

| Eschweiler-Clarke | Formaldehyde | Formic Acid | Avoids quaternization, uses inexpensive reagents.[2][3] | Requires elevated temperatures and longer reaction times. |

Synthetic Workflow Visualization

The overall synthetic pathway for this compound can be visualized as a two-step process.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

This compound serves as a valuable scaffold in drug discovery due to its rigid, three-dimensional structure which allows for the precise spatial orientation of appended functional groups. This is critical for optimizing interactions with biological targets. The bipiperidine core can be found in molecules investigated for a range of therapeutic areas. For instance, derivatives of piperidine are prevalent in compounds targeting the central nervous system. The introduction of the N-methyl group can influence the molecule's ability to cross the blood-brain barrier and can modulate its affinity for various receptors. While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in its incorporation into larger molecules designed to interact with specific biological targets.

The logical workflow for utilizing such a scaffold in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing a core scaffold.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of heterocyclic chemistry. The primary route involves the catalytic hydrogenation of 4,4'-bipyridine to form the 4,4'-bipiperidine core, followed by N-methylation through methods such as direct alkylation or the Eschweiler-Clarke reaction. While the precise historical genesis of this specific molecule is not attributed to a single discovery, its synthesis represents a logical progression in the exploration of piperidine-based structures for applications in medicinal chemistry. The versatility of the this compound scaffold ensures its continued relevance in the development of novel therapeutic agents.

References

Spectroscopic Characterization of 1-Methyl-4,4'-bipiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Methyl-4,4'-bipiperidine. The document outlines predicted spectroscopic data, detailed experimental protocols for its characterization, and a summary of its potential metabolic pathway. This information is intended to support research and development activities involving this compound.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds, providing a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | d | 2H | N-CH₂ (equatorial) |

| ~2.20 | s | 3H | N-CH₃ |

| ~1.95 | t | 2H | N-CH₂ (axial) |

| ~1.65 | m | 5H | CH, CH₂ |

| ~1.45 | m | 4H | CH₂ |

| ~1.25 | m | 4H | CH₂ |

| ~1.05 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~56.5 | N-CH₂ |

| ~46.8 | N-CH₃ |

| ~46.0 | C-N (unsubstituted ring) |

| ~42.5 | CH (bridgehead) |

| ~35.0 | CH₂ |

| ~31.5 | CH₂ |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M - CH₃]⁺ |

| 98 | High | [C₆H₁₂N]⁺ (cleavage at C-C bond between rings) |

| 84 | High | [C₅H₁₀N]⁺ (fragmentation of the N-methylpiperidine ring) |

| 57 | Moderate | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (secondary amine) |

| 2930 - 2850 | Strong | C-H Stretch (aliphatic) |

| ~2780 | Medium | C-H Stretch (N-CH₃) |

| 1450 | Medium | C-H Bend (CH₂) |

| 1100 | Medium | C-N Stretch |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrumentation:

-

Spectrometer: 400 MHz NMR spectrometer

-

Temperature: 298 K

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute to a final concentration of 10 µg/mL.

-

Instrumentation:

-

Mass Spectrometer: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Gas Chromatography (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

-

Mass Spectrometry (MS) Conditions:

-

Scan Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (liquid)

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Visualization of Potential Metabolic Pathway

While specific signaling pathways for this compound are not extensively documented, compounds containing a piperidine moiety are known to undergo metabolism by cytochrome P450 (CYP450) enzymes.[1][2][3] The following diagram illustrates a generalized metabolic pathway for piperidine derivatives.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

The metabolism of piperidine-containing drugs often involves N-dealkylation and oxidation reactions catalyzed by CYP450 enzymes, primarily CYP3A4.[1][3]

Caption: Generalized metabolic pathway of this compound involving CYP450 enzymes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1-Methyl-4,4'-bipiperidine. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, this document presents a combination of predicted spectral data based on established principles of NMR spectroscopy and a detailed, generalized experimental protocol for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure and Atom Numbering

This compound consists of two piperidine rings linked at the C4 and C4' positions, with a methyl group attached to the nitrogen atom of one of the rings. The standard atom numbering convention used for the interpretation of the NMR data is presented below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and known substituent effects in piperidine systems. The actual experimental values may vary depending on the solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2, H6 (axial) | ~1.9 - 2.1 | d | ~11 - 13 | 2H |

| H2, H6 (equatorial) | ~2.8 - 3.0 | dt | ~11 - 13, ~2 - 3 | 2H |

| H3, H5 (axial) | ~1.2 - 1.4 | qd | ~12 - 14, ~3 - 4 | 2H |

| H3, H5 (equatorial) | ~1.6 - 1.8 | m | - | 2H |

| H4 (axial) | ~1.1 - 1.3 | m | - | 1H |

| H7 (-NCH₃) | ~2.2 - 2.4 | s | - | 3H |

| H1' (NH) | ~1.5 - 2.5 (broad) | br s | - | 1H |

| H2', H6' (axial) | ~2.5 - 2.7 | t | ~11 - 13 | 2H |

| H2', H6' (equatorial) | ~3.0 - 3.2 | d | ~11 - 13 | 2H |

| H3', H5' (axial) | ~1.2 - 1.4 | qd | ~12 - 14, ~3 - 4 | 2H |

| H3', H5' (equatorial) | ~1.6 - 1.8 | m | - | 2H |

| H4' (axial) | ~1.1 - 1.3 | m | - | 1H |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on the known chemical shifts of 4,4'-bipiperidine and the effect of N-methylation on the piperidine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | ~56 - 58 |

| C3, C5 | ~32 - 34 |

| C4 | ~42 - 44 |

| C7 (-NCH₃) | ~46 - 48 |

| C2', C6' | ~46 - 48 |

| C3', C5' | ~32 - 34 |

| C4' | ~42 - 44 |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of small organic molecules.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar non-polar to moderately polar compounds. Other potential solvents include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

Caption: General workflow for NMR sample preparation and analysis.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16 to 64

-

Relaxation Delay: 1.0 - 2.0 s

-

Acquisition Time: 3 - 4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more (to achieve adequate signal-to-noise)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1 - 2 s

-

Spectral Width: -10 to 220 ppm

4.3. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the ¹H FID and 1.0 Hz to the ¹³C FID before Fourier transformation.

-

Phasing: Manually phase the transformed spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra to assign the signals to specific atoms in the this compound molecule follows a logical progression. This involves analyzing the chemical shifts, integration values, multiplicities, and coupling constants, and often requires two-dimensional (2D) NMR experiments for unambiguous assignment.

Caption: Logical flow for the interpretation of NMR spectral data.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound and a robust protocol for their experimental determination. Researchers can utilize this information to aid in the identification, characterization, and quality control of this compound in various scientific applications.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1-Methyl-4,4'-bipiperidine, a notable piperidine derivative. Understanding its fragmentation behavior is crucial for its identification and characterization in various research and development settings, including pharmaceutical analysis and medicinal chemistry. This document outlines the characteristic fragmentation pathways under electron ionization (EI), presents key mass spectral data, and provides a detailed experimental protocol for its analysis.

Core Concepts in the Fragmentation of Piperidine Derivatives

The mass spectral fragmentation of piperidine derivatives, such as this compound, is predominantly governed by the stability of the resulting fragment ions. Under electron ionization (EI), the initial event is the removal of an electron from the molecule, typically from a non-bonding orbital on one of the nitrogen atoms, to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to yield smaller, more stable ions.

A dominant fragmentation pathway for N-alkylated piperidines is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium ion, which is often observed as a prominent peak in the mass spectrum.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound (C₁₁H₂₂N₂) exhibits a distinct fragmentation pattern that is characteristic of its structure. The molecular ion and key fragment ions are summarized in the table below.

| m/z | Relative Intensity | Proposed Fragment Structure |

| 182 | Low | [C₁₁H₂₂N₂]•+ (Molecular Ion) |

| 98 | Moderate | [C₆H₁₂N]⁺ |

| 96 | 100 (Base Peak) | [C₆H₁₀N]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Data sourced from PubChem CID 7183041.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 182). The subsequent fragmentation is proposed to occur as follows:

-

Formation of the Molecular Ion: An electron is ejected from the this compound molecule, forming the molecular ion [C₁₁H₂₂N₂]•+ at m/z 182.

-

α-Cleavage: The primary and most favored fragmentation is an α-cleavage adjacent to the methylated nitrogen atom. This involves the homolytic cleavage of the C4-C4' bond connecting the two piperidine rings. This cleavage results in the formation of a stable, resonance-stabilized iminium ion with m/z 98.

-

Formation of the Base Peak (m/z 96): The base peak at m/z 96 is proposed to arise from the loss of two hydrogen atoms from the m/z 98 fragment. This could occur through a rearrangement process leading to a more stable, conjugated system.

-

Formation of the m/z 55 Fragment: The fragment at m/z 55 is likely a C₄H₇⁺ ion, which could be formed through further fragmentation of the piperidine rings.

The following diagram illustrates the proposed primary fragmentation pathway leading to the formation of the base peak.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (if applicable): For analysis from a complex matrix (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 6890N GC or equivalent.

-

Mass Spectrometer: An Agilent 5973 Quadrupole Mass Selective Detector or equivalent.

-

Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of piperidine derivatives.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity and selectivity, monitoring the characteristic ions (e.g., m/z 96, 98, 55).

-

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Examine the mass spectrum of the peak and compare it with the reference spectrum and the data provided in this guide.

-

The fragmentation pattern, particularly the presence of the molecular ion at m/z 182 and the base peak at m/z 96, serves as a key identifier for this compound.

The following diagram outlines the general workflow for the GC-MS analysis.

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide on the Thermodynamic and Kinetic Studies of 1-Methyl-4,4'-bipiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic and kinetic studies of 1-Methyl-4,4'-bipiperidine. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles relevant data from analogous compounds, outlines detailed experimental protocols for its characterization, and presents theoretical frameworks for understanding its behavior. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of piperidine-based compounds in drug development and other scientific disciplines. By leveraging data from structurally similar molecules such as piperidine, N-methylpiperidine, and 4,4'-bipiperidine, we can project the thermodynamic stability and kinetic reactivity of this compound. The provided experimental protocols offer a clear roadmap for obtaining precise empirical data.

Introduction

This compound is a saturated heterocyclic compound with a molecular formula of C₁₁H₂₂N₂. Its structure, featuring two interconnected piperidine rings with a methyl group on one of the nitrogen atoms, makes it a subject of interest in medicinal chemistry and materials science. The conformational flexibility of the piperidine rings and the presence of the tertiary amine functionality are key determinants of its physical, chemical, and biological properties. Understanding the thermodynamic and kinetic profile of this molecule is crucial for predicting its stability, reactivity, and potential interactions in various systems.

This guide will cover:

-

Estimated and known thermodynamic properties of this compound and related compounds.

-

Detailed experimental protocols for the determination of thermodynamic parameters.

-

Plausible kinetic studies and reaction pathways.

-

Methodologies for kinetic analysis.

-

A proposed synthetic pathway for this compound.

Thermodynamic Properties

The thermodynamic properties of a molecule are fundamental to understanding its stability and behavior in different environments. For this compound, key thermodynamic parameters include its enthalpy of formation, heat capacity, and the energetics of its conformational isomers.

Enthalpy of Formation and Heat Capacity

Table 1: Thermodynamic Data of Related Piperidine Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | ΔHf° (gas, kJ/mol) | Cp (liquid, J/mol·K) at 298.15 K |

| Piperidine | C₅H₁₁N | 85.15 | -49.9 ± 0.7 | 179.86 |

| N-Methylpiperidine | C₆H₁₃N | 99.17 | -79.1 ± 1.0 | 184.9 |

| This compound (Estimated) | C₁₁H₂₂N₂ | 182.31 | ~ -130 to -150 | ~ 300 - 320 |

Estimation based on group contribution methods and comparison with the constituent monomeric units.

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformations of the two piperidine rings. The key variables are the relative orientation of the two rings (equatorial-equatorial, equatorial-axial, axial-axial) and the orientation of the N-methyl group (equatorial or axial). Generally, equatorial substitution on a piperidine ring is energetically favored.[3] The conformational free energy difference (A-value) for a methyl group on a piperidine nitrogen is a key parameter.

Table 2: Conformational Free Energy (A-values) for Substituents on Piperidine Rings

| Substituent | Position | A-value (kcal/mol) |

| Methyl | N-position | ~0.4 - 0.6 |

| Piperidinyl | 4-position | ~1.7 - 2.1 (estimated from cyclohexane) |

The most stable conformer of this compound is predicted to have both piperidine rings in a chair conformation, with the piperidinyl substituent on the other ring in an equatorial position, and the N-methyl group also preferentially in the equatorial position.

Experimental Protocols: Thermodynamics

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a powerful technique to measure the heat capacity of a substance as a function of temperature and to study thermal transitions like melting and glass transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Instrument Setup: Use a calibrated DSC instrument. Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Hold isothermally for a few minutes.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating ramp to analyze the thermal history.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The heat capacity (Cp) can be determined from the heat flow signal. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Isothermal Titration Calorimetry (ITC) for Binding Studies

ITC can be used to study the thermodynamics of binding interactions between this compound and a target molecule (e.g., a receptor or enzyme).

Methodology:

-

Sample Preparation: Prepare a solution of this compound (ligand) and the target macromolecule in the same buffer to minimize heats of dilution. Degas both solutions.

-

Instrument Setup: Load the macromolecule solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

Data Analysis: The resulting thermogram shows heat pulses corresponding to each injection. Integration of these peaks yields the enthalpy change (ΔH). Fitting the data to a suitable binding model provides the association constant (Ka), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Kinetic Studies

Kinetic studies provide insights into the rates and mechanisms of chemical reactions involving this compound. Potential reactions of interest include N-alkylation (quaternization) and nucleophilic substitution reactions.

N-Alkylation (Quaternization) Kinetics

The tertiary amine of this compound can react with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. The rate of this Sₙ2 reaction can be studied to understand the nucleophilicity of the nitrogen atom.

Table 3: Kinetic Data for Related N-Alkylation Reactions

| Amine | Alkylating Agent | Solvent | k (M⁻¹s⁻¹) at 25 °C |

| Piperidine | Methyl Iodide | Methanol | ~1.5 x 10⁻³ |

| N-Methylpiperidine | Methyl Iodide | Methanol | ~3.0 x 10⁻⁴ |

Data is illustrative and based on typical values for such reactions.

The rate of quaternization of this compound is expected to be influenced by the steric hindrance around the nitrogen atom.

Nucleophilic Substitution Kinetics

The unmethylated nitrogen of this compound can act as a nucleophile in substitution reactions. For instance, its reaction with an activated aromatic substrate can be monitored.

Experimental Protocols: Kinetics

UV-Vis Spectrophotometry for Reaction Rate Monitoring

If a reaction involving this compound produces a chromophoric product, UV-Vis spectrophotometry can be used to monitor the reaction progress.

Methodology:

-

Reaction Setup: Mix solutions of this compound and the other reactant in a cuvette placed in a temperature-controlled spectrophotometer.

-

Data Acquisition: Monitor the change in absorbance at a wavelength specific to the product over time.

-

Data Analysis: The rate constant (k) can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., first-order or second-order). The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

NMR Spectroscopy for In-Situ Reaction Monitoring

NMR spectroscopy can be used to monitor the concentrations of reactants and products directly in the reaction mixture over time.

Methodology:

-

Reaction Setup: Initiate the reaction in an NMR tube by adding the reactants.

-

Data Acquisition: Acquire NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to specific protons of the reactants and products to determine their concentrations at each time point. This data can then be used to determine the rate law and rate constant.

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from 4,4'-bipiperidine.

Proposed Synthetic Pathway

The synthesis involves the selective N-methylation of one of the piperidine rings of 4,4'-bipiperidine. A common method for this transformation is the Eschweiler-Clarke reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis

Methodology:

-

Reaction Setup: To a solution of 4,4'-bipiperidine in formic acid, add aqueous formaldehyde.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture and make it basic with a strong base (e.g., NaOH).

-

Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Logical Workflow for Thermodynamic and Kinetic Characterization

The following diagram illustrates a logical workflow for the comprehensive study of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a framework for the thermodynamic and kinetic investigation of this compound. While direct experimental data is sparse, by drawing parallels with related piperidine derivatives, we have been able to estimate key parameters and propose robust experimental protocols for their determination. The synthesis, thermodynamic properties, and kinetic behavior of this molecule are of significant interest to the scientific community, particularly in the field of drug discovery. The methodologies and data presented herein should serve as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds. Further experimental work is necessary to validate the estimated values and to fully elucidate the rich chemical behavior of this compound.

References

Quantum Mechanical Calculations on 1-Methyl-4,4'-bipiperidine: A Technical Guide for Drug Development